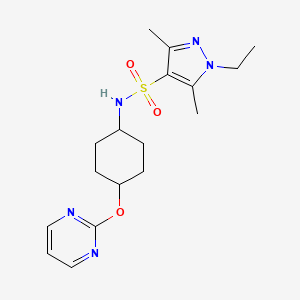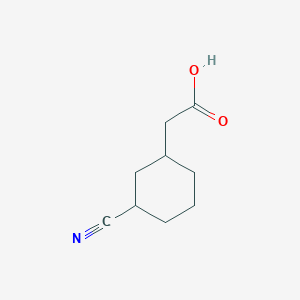![molecular formula C12H13NO5 B2547810 4-[(2-氧代-1,3-噁唑烷-5-基)甲氧基]苯甲酸甲酯 CAS No. 312598-51-9](/img/structure/B2547810.png)
4-[(2-氧代-1,3-噁唑烷-5-基)甲氧基]苯甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing both oxygen and nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
科学研究应用
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Similar compounds such as oxazolidinone derivatives have been identified as potent inhibitors of factor xa (fxa), a coagulation enzyme .
Mode of Action
It can be inferred that if it acts similarly to other oxazolidinone derivatives, it may inhibit its target enzyme, leading to a disruption in the normal biochemical processes .
Biochemical Pathways
If it acts similarly to other oxazolidinone derivatives, it may affect the coagulation pathway by inhibiting Factor Xa .
Result of Action
If it acts similarly to other oxazolidinone derivatives, it may lead to a disruption in the normal coagulation process .
生化分析
Biochemical Properties
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with ribosomal proteins, potentially inhibiting protein synthesis by binding to specific sites on the ribosome . Additionally, it may interact with enzymes involved in metabolic pathways, altering their catalytic activity and affecting overall metabolic flux .
Cellular Effects
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, this compound has been observed to modulate the activity of transcription factors, resulting in altered expression of genes involved in cell growth and differentiation . Furthermore, it may impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as ribosomal proteins, inhibiting their function and disrupting protein synthesis . Additionally, it may act as an enzyme inhibitor, blocking the activity of enzymes involved in metabolic pathways . These interactions can lead to changes in gene expression and cellular function, ultimately affecting overall cellular physiology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate can change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biochemical activity over extended periods . Degradation products may form over time, potentially altering its effects on cells and tissues . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . Higher doses can lead to toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where specific dosages result in significant changes in cellular and physiological responses .
Metabolic Pathways
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the activity of key metabolic enzymes, altering the levels of metabolites and affecting overall metabolic balance . Additionally, it may interact with cofactors, such as nicotinamide adenine dinucleotide and flavin adenine dinucleotide, modulating their role in redox reactions and energy production .
Transport and Distribution
The transport and distribution of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . Binding proteins may facilitate its distribution within tissues, influencing its localization and accumulation . These interactions can affect the compound’s overall activity and function within the biological system .
Subcellular Localization
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct this compound to particular compartments or organelles within the cell . For instance, it may localize to the mitochondria, influencing mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression and transcriptional regulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-oxo-1,3-oxazolidine-5-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain a high-purity product .
化学反应分析
Types of Reactions
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoates.
相似化合物的比较
Similar Compounds
- Methyl 2-(2-oxo-1,3-oxazolidin-3-yl)benzoate
- 3-Methyl-2-phenyl-1,3-oxazolidine
- 4-Methyl-1,3-oxazolidin-2-one
Uniqueness
Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
属性
IUPAC Name |
methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-16-11(14)8-2-4-9(5-3-8)17-7-10-6-13-12(15)18-10/h2-5,10H,6-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAGFUQOMIAQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2CNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2547731.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride](/img/structure/B2547733.png)
![1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2547735.png)

![1-(2-Chloro-5-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2547737.png)

![2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2547740.png)


![3-(benzenesulfonyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2547746.png)
![ethyl 4-{[(4-chlorophenyl)methyl]amino}-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2547749.png)
![4-fluoro-3-methyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2547750.png)
